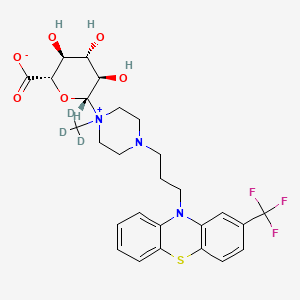
Trifluoperazine N-glucuronide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoperazine N-glucuronide-d3 is a deuterium-labeled derivative of Trifluoperazine N-glucuronide. It is a stable isotope compound used primarily in scientific research. The compound is a metabolite of trifluoperazine, which is a phenothiazine derivative used as an antipsychotic and antiemetic agent. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoperazine N-glucuronide-d3 involves the glucuronidation of trifluoperazine in the presence of deuterium. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT1A4), which facilitates the transfer of the glucuronic acid moiety to the nitrogen atom of trifluoperazine. The reaction conditions typically include the use of UDP-glucuronic acid as a substrate and a buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT1A4 enzymes and optimized reaction conditions to ensure high yield and purity. The product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Trifluoperazine N-glucuronide-d3 primarily undergoes glucuronidation reactions. It can also participate in other types of reactions such as oxidation and reduction, depending on the experimental conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Trifluoperazine N-glucuronide-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of trifluoperazine.
Biology: Helps in studying the enzyme kinetics of UDP-glucuronosyltransferase and its role in drug metabolism.
Medicine: Used in drug development and testing to evaluate the metabolic stability and potential drug-drug interactions of trifluoperazine and its derivatives.
Industry: Employed in the quality control and validation of analytical methods for detecting and quantifying trifluoperazine metabolites.
Mechanism of Action
Trifluoperazine N-glucuronide-d3 exerts its effects through the glucuronidation pathway. The compound is formed when trifluoperazine undergoes glucuronidation catalyzed by UDP-glucuronosyltransferase. This process involves the transfer of the glucuronic acid moiety to the nitrogen atom of trifluoperazine, resulting in the formation of this compound. The deuterium labeling allows for precise tracking and quantification in metabolic studies.
Comparison with Similar Compounds
Trifluoperazine N-glucuronide: The non-deuterated form of Trifluoperazine N-glucuronide-d3.
Imipramine N-glucuronide: Another glucuronidated metabolite of a tricyclic antidepressant.
Propofol N-glucuronide: A glucuronidated metabolite of the anesthetic agent propofol.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and metabolic research.
Properties
Molecular Formula |
C27H32F3N3O6S |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(trideuteriomethyl)-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1/i1D3 |
InChI Key |
AFYPHWNGUDUHIW-WSDLWNSTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















